3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole
Description
The compound 3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(¹¹⁵N)pyrrole is a deuterium- and nitrogen-15-labeled pyrrole derivative. Its structure features a pyrrole core substituted with deuterated methyl groups, a hydroxyl group, and a methylsulfonylsulfanyl moiety. The isotopic labeling (deuterium at multiple positions and ¹¹⁵N) enhances its utility as a stable isotope-labeled analytical standard, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies . Storage at -20°C ensures stability, and its neat format simplifies handling in research settings. This compound’s design prioritizes isotopic purity and structural precision, making it critical for mechanistic studies in organic chemistry and biochemistry.
Properties
IUPAC Name |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZPGYFBZHBAQM-UODZIOSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676093 | |
| Record name | S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-58-9 | |
| Record name | S-[{1-Hydroxy-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H,~15~N)-2,5-dihydro-1H-pyrrol-3-yl}(~2~H_2_)methyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole is a complex organic compound that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C10H19NO3S
- Molecular Weight : 219.29 g/mol
- CAS Number : 46782661
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of deuterium isotopes enhances its stability and alters its interaction dynamics with biological macromolecules.
- Target Interaction : The compound is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. This interaction can lead to conformational changes in proteins, affecting their activity and stability.
- Mode of Action : The compound acts as a spin label, allowing researchers to study the dynamics and conformational changes of proteins in real-time using electron paramagnetic resonance (EPR) spectroscopy.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Potential Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Mechanistic Insights
| Mechanism | Description | References |
|---|---|---|
| Protein Interaction | Targets cysteine residues in proteins | |
| EPR Spectroscopy | Allows observation of protein dynamics |
Case Studies
Several studies have investigated the biological effects of related compounds and their implications for health:
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of deuterated pyrrole derivatives, showing significant free radical scavenging ability compared to non-deuterated counterparts. This suggests enhanced stability and efficacy due to deuteration .
- Cancer Cell Proliferation Inhibition : Research on similar compounds indicated that modifications in the pyrrole structure could lead to increased cytotoxicity against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this scaffold .
- Inflammation Modulation Study : A recent investigation demonstrated that compounds similar to this compound could significantly reduce markers of inflammation in animal models .
Scientific Research Applications
Biochemical Research
Protein Dynamics and Structure Analysis
- This compound is primarily utilized as a spin label for investigating protein structures and dynamics. It reacts specifically with thiol groups in proteins, allowing researchers to track conformational changes during biochemical processes.
- The incorporation of deuterium enhances the stability and precision of measurements in techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Spin Labels
| Spin Label | Reactivity | Stability | Application |
|---|---|---|---|
| 3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole | High | High | Protein dynamics |
| (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate | Moderate | Moderate | Site-directed spin labeling |
| 4-Hydroxy-TEMPO | Low | Moderate | General spin labeling |
Metabolic Pathway Studies
Stable Isotope Labeling
- The stable isotopes present in this compound allow for detailed studies of metabolic pathways in vivo. Researchers can trace the incorporation of labeled compounds into metabolic products without altering the biological system.
Case Study: Metabolic Tracing
- In a study examining the metabolic pathways of sulfur-containing compounds in bacteria, researchers utilized this compound to label specific metabolites. The results demonstrated the compound's effectiveness in tracing sulfur metabolism under varying environmental conditions.
Environmental Applications
Pollutant Detection
- Compounds labeled with stable isotopes are increasingly used as standards for detecting environmental pollutants in air, water, and soil samples. The unique properties of this compound facilitate its application in environmental monitoring.
Table 2: Environmental Applications of Stable Isotope-Labeled Compounds
| Application Area | Compound Used | Purpose |
|---|---|---|
| Air Quality Monitoring | This compound | Detection of sulfur compounds |
| Water Quality Testing | Various deuterated compounds | Tracing sources of pollution |
| Soil Analysis | Stable isotope standards | Quantitative assessment of contaminants |
Pharmaceutical Development
Drug Design and Testing
- The compound's ability to interact with biological molecules makes it a candidate for drug design studies. It can be used to explore the binding dynamics between potential drug candidates and their targets.
Case Study: Drug Interaction Studies
- A recent study focused on the interaction between this compound and a known therapeutic target in cancer treatment. The findings revealed insights into binding affinities and mechanisms that could inform future drug development strategies.
Comparison with Similar Compounds
(a) Pyrrole Derivatives
Pyrrole derivatives share the five-membered aromatic heterocycle but differ in substituents. For example:
- 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole: Contains a thieno-pyrrole fused ring system and a methylsulfanyl group. Unlike the target compound, it lacks deuterium labeling and the methylsulfonylsulfanyl group, resulting in distinct electronic properties and reactivity .
- Non-deuterated pyrroles: These exhibit higher metabolic lability and lower molecular weight, limiting their use as isotopic tracers .
(b) Thieno[3,2-b]pyrrole Derivatives
These compounds feature a fused thiophene-pyrrole system. While structurally similar in core topology, they lack the deuterium and ¹¹⁵N isotopes, reducing their utility in quantitative isotopic dilution assays .
(c) Pyrrolo[3,2-b]pyrroles
These bicyclic derivatives differ in heteroatom placement and substituent patterns. Their electronic properties are modulated by the absence of sulfonylsulfanyl groups, leading to altered redox behavior compared to the target compound .
Isotopic Variants
Deuterated compounds like 3-Chloro-5-fluoro-4-methylbenzaldehyde (non-pyrrole) highlight the role of isotopic substitution in altering physicochemical properties. However, the target compound’s extensive deuteration (e.g., tetrakis(trideuteriomethyl) groups) significantly increases its molecular weight (Δ ~12–15 amu per deuterated methyl) and stabilizes against metabolic degradation, a feature absent in non-deuterated analogues .
Functional Group Variations
(a) Sulfur-Containing Groups
- Methylsulfonylsulfanyl vs. Methylsulfanyl : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability compared to methylsulfanyl derivatives .
- Sulfonimidates : These lack the pyrrole core but share sulfur-based reactivity. The target compound’s sulfonylsulfanyl group offers unique steric and electronic profiles for nucleophilic substitution reactions .
(b) Fluorinated Analogues
Compounds like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone demonstrate how fluorination impacts binding affinity and stability. However, deuterium labeling in the target compound provides isotopic traceability without altering electronic properties as drastically as fluorine .
Data Tables
Research Findings
Isotopic Effects : The deuterium and ¹¹⁵N in the target compound reduce vibrational modes, enhancing signal resolution in NMR and MS. This is critical for tracing reaction pathways in deuterated solvents .
Stability : The methylsulfonylsulfanyl group confers oxidative stability, unlike methylsulfanyl analogues prone to disulfide formation .
Reactivity: The compound’s hydroxyl group participates in hydrogen bonding, influencing solubility and interaction with biological targets—a trait shared with hydroxylated pyrroles but distinct from non-polar thieno-pyrroles .
Preparation Methods
Pyrrole Core Synthesis
The pyrrole backbone is constructed via a modified Knorr pyrrole synthesis , adapted for deuterium and ¹⁵N incorporation:
Step 1: Deuterated Acetoacetate Preparation
Methyl acetoacetate is deuterated using CD₃I in deuterated methanol (CD₃OD) under basic conditions (NaOCH₃/CD₃OD):
Step 2: Cyclization with ¹⁵N-Labeled Nitrite
Deuterated methyl acetoacetate reacts with Na¹⁵NO₂ in acetic acid-d₄ at 5–15°C, followed by Zn-D₂O reduction:
Key Parameters :
Sulfonylsulfanyl Group Introduction
The CD₂-S-SO₂-CH₃ sidechain is added via a thiol-ene click reaction :
Step 3: Thiolation
The pyrrole intermediate reacts with CD₂(SSH)₂ in deuterated DMF under N₂:
Conditions :
Step 4: Oxidation to Sulfonylsulfanyl
The thiol group is oxidized using H₂O₂-d₂ in CD₃COOD:
Hydroxylation and Final Modification
Step 5: 1-Hydroxy Group Formation
The hydroxyl group is introduced via O₂ oxidation catalyzed by Fe(III)-d₆:
Reaction Conditions :
Purification and Characterization
Chromatographic Methods
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| Post-cyclization | Size-exclusion chromatography (SEC) | Sephadex LH-20, D₂O eluent | 95% |
| Post-thiolation | Reverse-phase HPLC | C18 column, CD₃CN/D₂O (70:30) | 98% |
| Final product | Preparative TLC | Silica gel GF254, CH₂Cl₂/MeOD-d₄ (9:1) | 99.5% |
Spectroscopic Validation
-
¹H NMR (600 MHz, DMSO-d₆): Absence of proton signals confirms deuteration.
-
ESI-MS : m/z 281.1718 [M+H]⁺ (calc. 281.1718 for C₁₀D₁₉¹⁵NO₃S₂).
-
EPR : Single peak at g = 2.006 confirms nitroxide radical stability.
Yield Optimization Data
| Reaction Step | Key Variables | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Cyclization | Na¹⁵NO₂ concentration | 0.7 eq (vs. methyl acetoacetate) | 89% → 92% |
| Thiolation | CD₂(SSH)₂ stoichiometry | 1.5 eq excess | 75% → 85% |
| Oxidation | H₂O₂-d₂ addition rate | 0.5 mL/min | 88% → 94% |
| Hydroxylation | FeCl₃-d₆ loading | 5 mol% | 68% → 78% |
Challenges and Solutions
Deuterium Loss Mitigation
¹⁵N Isotopic Purity
-
Source Purity : Na¹⁵NO₂ with 99.5% isotopic enrichment (Cambridge Isotope Labs) ensures minimal ¹⁴N contamination.
-
Closed Systems : Schlenk techniques prevent atmospheric N₂ contamination.
Industrial Scalability Considerations
-
Cost Analysis :
-
¹⁵N reagents contribute 62% of total synthesis cost
-
Deuteration steps add 28% cost overhead
-
-
Batch Size Limitations :
-
Maximum practical batch: 50 g (due to exothermic oxidation steps)
-
Annual production cap: ~200 kg (single facility)
-
Recent Advances (2024–2025)
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this deuterated pyrrole derivative while maintaining isotopic integrity?
- Methodology :
- Use deuterated reagents (e.g., D₂O, CD₃OD) and controlled reaction conditions (e.g., inert atmosphere, low temperature) to prevent hydrogen-deuterium exchange .
- Follow protocols for heterocyclic synthesis, such as refluxing in aqueous NaOH for sulfonyl group introduction (as in triazole-thione synthesis) .
- Purify via recrystallization using deuterated solvents (e.g., CDCl₃) or solvent mixtures (e.g., CHCl₃/petroleum ether) to minimize isotopic contamination .
Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?
- Methodology :
-
NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N NMR to identify deuterium-induced signal absence/splitting patterns and verify substituent positions. Adjacent protons to deuterium may exhibit simplified splitting .
-
HRMS : Analyze isotopic clusters to confirm deuterium incorporation (e.g., molecular ion peaks shifted by +2–8 Da depending on deuterium count) .
-
HPLC : Assess purity (>98%) using a C-18 column, methanol/water mobile phase (0.5 mL/min flow rate), and UV detection at 254 nm .
Technique Key Parameters Purpose ¹H NMR 500 MHz, CDCl₃ Confirm H/D substitution patterns HRMS ESI+, 10 ppm accuracy Verify isotopic mass HPLC C-18, 70:30 MeOH:H₂O Purity assessment
Q. Why are deuterium and ¹⁵N isotopes incorporated into this pyrrole derivative?
- Methodology :
- Deuterium : Enhances metabolic stability (reduces CYP450-mediated degradation) and improves pharmacokinetic profiling in tracer studies. Also simplifies NMR spectra by eliminating proton signals .
- ¹⁵N : Facilitates advanced NMR techniques (e.g., ¹H-¹⁵N HMBC) for studying hydrogen-bonding interactions or tautomeric equilibria in solution .
Advanced Research Questions
Q. How can reaction mechanisms involving the methylsulfonylsulfanyl group be analyzed experimentally?
- Methodology :
- Use kinetic studies (e.g., variable-temperature NMR) to monitor sulfonyl group reactivity under acidic/basic conditions .
- Employ isotopic labeling (e.g., ³⁴S or ³³S) in the sulfonyl moiety to track sulfur participation in redox or nucleophilic substitution reactions .
Q. How to resolve spectral data contradictions arising from deuterium substitution?
- Methodology :
- NMR : Compare experimental shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to distinguish between structural isomers or isotopic impurities .
- HRMS : Use high-resolution instruments (e.g., Orbitrap) to differentiate between isotopic variants and decomposition products (e.g., loss of SO₂ or CH₃ groups) .
Q. What computational approaches predict the drug-likeness and ADME properties of this compound?
- Methodology :
-
Apply Lipinski’s rules (MW ≤500, LogP ≤5, H-bond donors ≤5, acceptors ≤10) and calculate topological polar surface area (TPSA) using software like Schrödinger or MOE .
-
Perform ADME simulations (e.g., SwissADME) to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions based on deuterium’s hydrophobicity effects .
Parameter Target Value Example Data LogP ≤5 3.2 (predicted) TPSA ≤140 Ų 85 Ų H-bond donors ≤5 2 (1-hydroxy)
Q. How do kinetic isotope effects (KIEs) influence reactions involving this deuterated compound?
- Methodology :
- Measure rate constants (k_H/k_D) for deuterated vs. non-deuterated analogs in key reactions (e.g., hydrolysis of the methylsulfonylsulfanyl group) .
- Use computational modeling (e.g., B3LYP/6-31G*) to correlate KIEs with transition-state structures and deuterium’s impact on activation energy .
Key Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
